molecular formula C17H15N5S B8612190 6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine

Cat. No.: B8612190
M. Wt: 321.4 g/mol
InChI Key: ZKFLANYSXDEARN-UHFFFAOYSA-N
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Description

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a quinazoline core, which is known for its biological activity, and a benzo[d]isothiazole moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]isothiazole intermediate. This intermediate is then coupled with a quinazoline derivative through a series of reactions, including amination and methylation. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Shares the benzo[d]isothiazole moiety but lacks the quinazoline core.

    N-methylquinazolin-2-amine: Contains the quinazoline core but does not have the benzo[d]isothiazole moiety.

Uniqueness

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine is unique due to the combination of the quinazoline and benzo[d]isothiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .

Properties

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine

InChI

InChI=1S/C17H15N5S/c1-9-3-5-12-15(23-22-16(12)18)14(9)10-4-6-13-11(7-10)8-20-17(19-2)21-13/h3-8H,1-2H3,(H2,18,22)(H,19,20,21)

InChI Key

ZKFLANYSXDEARN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NS2)N)C3=CC4=CN=C(N=C4C=C3)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (0.42 g, 1.5 mmol), 7-iodo-6-methylbenzo[d]isothiazol-3-amine (0.39 g, 1.3 mmol), dichlorobis(triphenyl-phosphine)palladium (II) (0.047 g, 0.067 mmol) and sodium carbonate (0.14 g, 1.3 mmol) were all placed in a clear microwave vial along with 5 ml of 9:1 DMF:water. The vial was capped and heated in a Personal Chemistry SmithSynthesizer to 150° C. for 10 minutes. The reaction was diluted with water and extracted with EtAOc. The organic layer was washed (2×) with an aqueous saturated solution of sodium bicarbonate, then with water and then brine. The organic layer was then dried with sodium sulfate and purified by column chromatography on silica gel using a gradient of 50 to 100% EtOAc in hexanes. The clean fractions were triturated with warm ether and the solid collected by suction filtration and dried to give 6-(3-amino-6-methylbenzo[d]isothiazol-7-yl)-N-methylquinazolin-2-amine as a tan solid. MS (M+H)+ 322.
Quantity
0.42 g
Type
reactant
Reaction Step One
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0.39 g
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reactant
Reaction Step Two
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0.14 g
Type
reactant
Reaction Step Three
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Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.047 g
Type
catalyst
Reaction Step Six
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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